Trypanothione

Catalog No.
S567510
CAS No.
96304-42-6
M.F
C27H47N9O10S2
M. Wt
721.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trypanothione

CAS Number

96304-42-6

Product Name

Trypanothione

IUPAC Name

(2S)-2-amino-5-[[(4R,23R)-4-[[(4S)-4-amino-4-carboxybutanoyl]amino]-5,8,19,22-tetraoxo-1,2-dithia-6,9,13,18,21-pentazacyclotetracos-23-yl]amino]-5-oxopentanoic acid

Molecular Formula

C27H47N9O10S2

Molecular Weight

721.9 g/mol

InChI

InChI=1S/C27H47N9O10S2/c28-16(26(43)44)4-6-20(37)35-18-14-47-48-15-19(36-21(38)7-5-17(29)27(45)46)25(42)34-13-23(40)32-11-3-9-30-8-1-2-10-31-22(39)12-33-24(18)41/h16-19,30H,1-15,28-29H2,(H,31,39)(H,32,40)(H,33,41)(H,34,42)(H,35,37)(H,36,38)(H,43,44)(H,45,46)/t16-,17-,18-,19-/m0/s1

InChI Key

LZMSXDHGHZKXJD-VJANTYMQSA-N

SMILES

C1CCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCCCNC1)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N

Synonyms

L-γ-Glutamyl-L-cysteinyl-N-[3-[[4-[[N-(N-L-γ-glutamyl-L-cysteinyl)glycyl]amino]butyl]amino]propyl]-glycinamide Cyclic (2→3)-disulfide; 1,2-Dithia-6,9,13,18,21-pentaazacyclotetracosane Cyclic Peptide Derivative; Oxidized Trypanothione; Trypanothione D

Canonical SMILES

C1CCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCCCNC1)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N

Isomeric SMILES

C1CCNC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)NCCCNC1)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N

Trypanothione, also known as N1, N8-bis(glutathionyl)spermidine, is a unique thiol (sulfhydryl group-containing) molecule found primarily in trypanosomatid parasites, including the causative agents of sleeping sickness (Trypanosoma brucei) and Chagas disease (Trypanosoma cruzi) []. Due to its essential role in these parasites, Trypanothione has become a target for developing new antiparasitic drugs.

Role in Trypanosomes

Trypanothione plays several crucial roles in the survival and virulence of trypanosomes [, ]. These roles include:

  • Maintaining redox balance: Trypanothione acts as a major antioxidant, protecting the parasite from the harmful effects of reactive oxygen species (ROS) generated by their metabolism and the host immune response.
  • Detoxification: Trypanothione is involved in the detoxification of various harmful compounds, including xenobiotics (foreign chemicals) and drugs.
  • Essential metabolic processes: Trypanothione is essential for several metabolic pathways, including trypanothione-dependent disulfide reductase activity, which is crucial for maintaining the correct folding and function of various proteins.

Research Applications

Due to its essential functions in trypanosomes, Trypanothione has become a valuable target for developing new antiparasitic drugs. Research in this area focuses on:

  • Understanding Trypanothione biosynthesis and metabolism: Researchers are investigating the enzymes and pathways involved in Trypanothione synthesis and degradation to identify potential targets for drug development [].
  • Developing Trypanothione reductase inhibitors: Trypanothione reductase is an enzyme essential for Trypanothione regeneration. Inhibitors of this enzyme could disrupt the parasite's redox balance and lead to its death [].
  • Drug discovery using Trypanothione analogs: Researchers are developing synthetic analogs of Trypanothione that could be used to identify new drugs that target the Trypanothione pathway [].

Trypanothione is a unique low molecular weight thiol compound predominantly found in trypanosomatids, which are a group of parasitic protozoa that includes Trypanosoma and Leishmania species. Structurally, it consists of two molecules of glutathione linked to a molecule of spermidine, making it a critical component in the redox metabolism of these organisms. The chemical formula for trypanothione is C27H49N9O10S2C_{27}H_{49}N_{9}O_{10}S_{2} with an average molecular weight of approximately 723.86 g/mol .

  • Trypanothione's primary function is to combat oxidative stress within the parasite []. It helps neutralize harmful free radicals generated by the parasite's metabolism and the host's immune response [].
  • This antioxidant defense system is essential for parasite survival and virulence [].
  • As Trypanothione is specific to parasites, research on its safety in humans is limited. However, it serves as a potential target for developing new antiparasitic drugs [].
Include:

  • Reduction Reactions: Trypanothione can be oxidized to form trypanothione disulfide, which can subsequently be reduced back to its active form by enzymes such as trypanothione-disulfide reductase .
  • Conjugation Reactions: It conjugates with various electrophiles, aiding in detoxification pathways within the parasite .

Biologically, trypanothione serves several essential functions:

  • Antioxidant Defense: It protects cells from oxidative stress by neutralizing free radicals and reactive oxygen species .
  • Redox Regulation: It maintains the redox balance within the cell, which is crucial for cellular metabolism and survival under stress conditions .
  • Role in Pathogen Survival: Trypanothione is vital for the survival of trypanosomatids in hostile environments, such as within a host organism .

The synthesis of trypanothione occurs through the action of the enzyme trypanothione synthetase, which catalyzes the conjugation of two molecules of glutathione with spermidine. This process involves two distinct enzymatic steps:

  • Conjugation of Glutathione to Spermidine: The first step involves the formation of a conjugate between glutathione and spermidine.
  • Formation of Trypanothione: In the second step, another molecule of glutathione is added to form trypanothione .

Trypanothione has significant implications in both basic research and therapeutic development:

  • Drug Development: Due to its unique role in trypanosomatids, it serves as a target for developing antiparasitic drugs aimed at inhibiting its synthesis or function .
  • Biomarker Potential: Its levels can serve as biomarkers for infections caused by trypanosomatids, aiding in diagnosis and treatment monitoring .

Research has shown that trypanothione interacts with various pharmacological agents:

  • Inhibitors of Trypanothione Synthetase: Compounds that inhibit this enzyme can significantly reduce levels of trypanothione, leading to increased oxidative stress and potential cell death in parasites .
  • Trypanothione Reductase Inhibitors: These inhibitors disrupt the regeneration of trypanothione from its oxidized form, further compromising parasite survival .

Several compounds share structural or functional similarities with trypanothione. Here are some notable examples:

Compound NameStructure/CompositionUnique Features
GlutathioneTripeptide (Cysteinyl-Glycyl-Glutamate)Major antioxidant in mammals; does not contain spermidine.
CysteamineAmino acid derivativeContains a thiol group; simpler structure than trypanothione.
HomocysteineAmino acid (Cysteinyl derivative)Involved in homocysteine metabolism; lacks spermidine link.
Coenzyme APantetheine derivativeInvolved in fatty acid metabolism; different functional role.

Trypanothione's uniqueness lies in its specific role within parasitic organisms and its distinct structural composition that includes spermidine, differentiating it from other thiols and antioxidants found in higher organisms.

XLogP3

-9.2

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

11

Exact Mass

721.28873108 g/mol

Monoisotopic Mass

721.28873108 g/mol

Heavy Atom Count

48

Other CAS

96304-42-6

Wikipedia

Trypanothione

Dates

Modify: 2023-08-15

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